2-(3-Azidothien-2-yl)-1,3-dithiane

Description

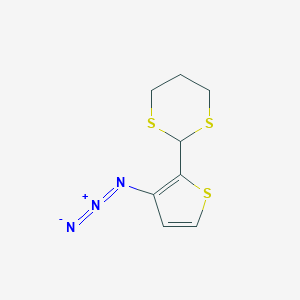

2-(3-Azidothien-2-yl)-1,3-dithiane is a heterocyclic compound featuring a 1,3-dithiane core substituted with a 3-azidothien-2-yl group. The 1,3-dithiane moiety is a six-membered ring containing two sulfur atoms at positions 1 and 3, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C8H9N3S3 |

|---|---|

Molecular Weight |

243.4g/mol |

IUPAC Name |

2-(3-azidothiophen-2-yl)-1,3-dithiane |

InChI |

InChI=1S/C8H9N3S3/c9-11-10-6-2-5-12-7(6)8-13-3-1-4-14-8/h2,5,8H,1,3-4H2 |

InChI Key |

AUOADECDKHJCTR-UHFFFAOYSA-N |

SMILES |

C1CSC(SC1)C2=C(C=CS2)N=[N+]=[N-] |

Canonical SMILES |

C1CSC(SC1)C2=C(C=CS2)N=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing azide groups, such as 2-(3-Azidothien-2-yl)-1,3-dithiane, have shown promise in anticancer therapies. The azide group can facilitate click chemistry reactions, allowing for the development of targeted drug delivery systems. Studies have demonstrated that related dithiane derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Table 1: Anticancer Activity of Dithiane Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | TBD | |

| Dithiane Derivative A | HCT116 | 15.72 | |

| Dithiane Derivative B | HUH7 | 12.53 |

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Compounds with similar thienyl and azide functionalities have been evaluated for their effectiveness against various bacterial strains. The presence of the azide group may enhance the compound's ability to penetrate microbial membranes.

Materials Science Applications

Synthesis of Functional Materials

The unique properties of 1,3-dithianes allow them to be used as intermediates in the synthesis of functional materials. For example, this compound can be utilized in the preparation of polymers or nanomaterials through click chemistry reactions. These materials can find applications in sensors, drug delivery systems, and other advanced technologies.

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

In a study evaluating the anticancer efficacy of various dithiane derivatives, researchers found that compounds with azide functionalities exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-azide counterparts. The study employed standard MTT assays to determine cell viability and concluded that the azide group plays a crucial role in mediating these effects.

Case Study 2: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial activity of thienyl-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound showed significant inhibitory effects on bacterial growth, suggesting a promising avenue for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The electronic and conformational properties of 1,3-dithiane derivatives are influenced by substituents. Key comparisons include:

Table 1: Structural and Conformational Properties

- Azide vs. Aromatic Substituents : The azide group in this compound may introduce distinct electronic effects compared to aromatic substituents (e.g., naphthalen-2-yl), which stabilize conformers via π-interactions .

- Steric Effects : Bulky groups like tert-butyl significantly alter ring conformation and reactivity, whereas azide-thiophene substituents may combine steric and electronic modulation .

Table 3: Biodesulfurization Activity

- This suggests structural specificity in microbial pathways .

- Azide Group Impact: The azide substituent is unlikely to alter this inertness, as the 1,3-dithiane core itself is non-degradable by IGTS6.

Q & A

What are the common synthetic routes for preparing 2-(3-Azidothien-2-yl)-1,3-dithiane, and how do reaction conditions influence product yield?

Basic Research Focus

this compound can be synthesized via nucleophilic substitution or coupling reactions. A key strategy involves lithiation of 1,3-dithiane derivatives followed by reaction with electrophilic azide precursors, such as 3-azidothiophene derivatives. For example, lithiation of 1,3-dithiane with n-BuLi generates a nucleophilic intermediate, which reacts with 3-azidothien-2-yl halides to introduce the azide group .

Methodological Insight : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of lithiating agent) and temperature (−78°C to room temperature) to minimize side reactions like over-lithiation. Use anhydrous solvents (THF or Et₂O) to enhance reactivity. Yields typically range from 40–65%, with impurities arising from incomplete lithiation or azide decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.